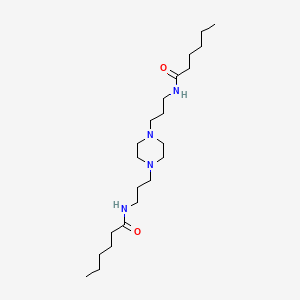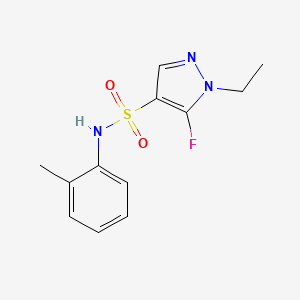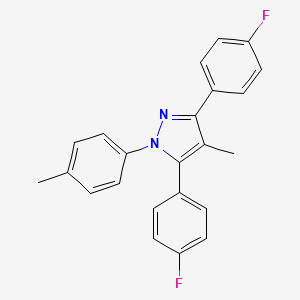
N,N'-(piperazine-1,4-diyldipropane-3,1-diyl)dihexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE is a complex organic compound characterized by its unique structure, which includes a piperazine ring and hexanamide groups
Preparation Methods
The synthesis of N1-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Amidation Reactions: The initial step often involves the formation of hexanamide groups through amidation reactions.
Piperazine Ring Formation: The piperazine ring is introduced through cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the hexanamide groups with the piperazine ring to form the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N~1~-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N~1~-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: It is explored for its potential use in the development of advanced materials with specific properties.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It is investigated for its potential use in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of N1-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
N~1~-(3-{4-[3-(HEXANOYLAMINO)PROPYL]PIPERAZINO}PROPYL)HEXANAMIDE can be compared with other similar compounds, such as:
N-[3-(hexanoylamino)propyl]hexanamide: This compound shares structural similarities but may differ in its biological activity and applications.
Hexanamide, N,N’-1,3-propanediylbis-: Another related compound with potential differences in chemical reactivity and industrial uses.
Properties
Molecular Formula |
C22H44N4O2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
N-[3-[4-[3-(hexanoylamino)propyl]piperazin-1-yl]propyl]hexanamide |
InChI |
InChI=1S/C22H44N4O2/c1-3-5-7-11-21(27)23-13-9-15-25-17-19-26(20-18-25)16-10-14-24-22(28)12-8-6-4-2/h3-20H2,1-2H3,(H,23,27)(H,24,28) |
InChI Key |
NVUPBBIIVSMRIE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCCN1CCN(CC1)CCCNC(=O)CCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-methoxyphenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10923796.png)

![N-(5-chloro-2-cyanophenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923805.png)
![N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10923806.png)
![4,5-dimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B10923816.png)
![1-[(5-Fluorothiophen-2-yl)sulfonyl]-4-methylpiperazine](/img/structure/B10923818.png)

![methyl 2-{[3-(1,3-dioxooctahydro-2H-isoindol-2-yl)propanoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10923822.png)

![2-(4-chloro-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10923828.png)
![(5Z)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-[4-(4-methylbenzyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B10923832.png)
![(2-{(E)-[2-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetic acid](/img/structure/B10923835.png)
![2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-1-carboxylate](/img/structure/B10923838.png)
![N-(3-chlorophenyl)-1-{1-[(3-chlorophenyl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10923854.png)
